molecular formula C25H29N3O4S B11218779 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide

6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide

Cat. No.: B11218779
M. Wt: 467.6 g/mol
InChI Key: MIPPECNWVPYROK-UHFFFAOYSA-N
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Description

6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-(4-phenylbutan-2-yl)hexanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a quinazolinone core, a dioxolo ring, and a hexanamide side chain, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-(4-phenylbutan-2-yl)hexanamide involves multiple steps, typically starting with the preparation of the quinazolinone core. This is followed by the introduction of the dioxolo ring and the hexanamide side chain. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-(4-phenylbutan-2-yl)hexanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-(4-phenylbutan-2-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-(4-phenylbutan-2-yl)hexanamide include:

    1’-(6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanoyl)-[1,4’-bipiperidine]-4’-carboxamide: This compound has a similar quinazolinone core but features a bipiperidine side chain.

    N-(1-benzylpiperidin-4-yl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide: This compound also shares the quinazolinone core but has a benzylpiperidine side chain.

The uniqueness of 6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-(4-phenylbutan-2-yl)hexanamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H29N3O4S

Molecular Weight

467.6 g/mol

IUPAC Name

6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide

InChI

InChI=1S/C25H29N3O4S/c1-17(11-12-18-8-4-2-5-9-18)26-23(29)10-6-3-7-13-28-24(30)19-14-21-22(32-16-31-21)15-20(19)27-25(28)33/h2,4-5,8-9,14-15,17H,3,6-7,10-13,16H2,1H3,(H,26,29)(H,27,33)

InChI Key

MIPPECNWVPYROK-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4

Origin of Product

United States

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